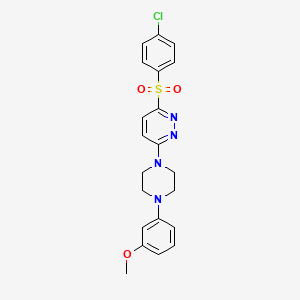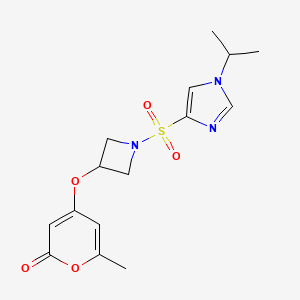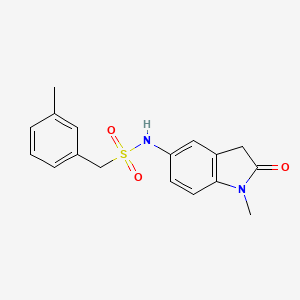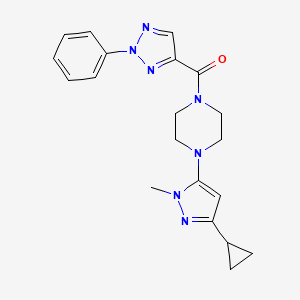
3-((4-Chlorophenyl)sulfonyl)-6-(4-(3-methoxyphenyl)piperazin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Chlorophenyl)sulfonyl)-6-(4-(3-methoxyphenyl)piperazin-1-yl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine core substituted with a 4-chlorophenylsulfonyl group and a 4-(3-methoxyphenyl)piperazin-1-yl group. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorophenyl)sulfonyl)-6-(4-(3-methoxyphenyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the 4-Chlorophenylsulfonyl Group: This step often involves sulfonylation, where the pyridazine core is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Piperazine Derivative: The final step involves the nucleophilic substitution reaction where the 4-(3-methoxyphenyl)piperazine is introduced to the sulfonylated pyridazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch Processing: Using large reactors to carry out each step sequentially.
Continuous Flow Chemistry: Employing continuous reactors to enhance efficiency and yield.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, thiols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, 3-((4-Chlorophenyl)sulfonyl)-6-(4-(3-methoxyphenyl)piperazin-1-yl)pyridazine has shown potential as a pharmacophore in drug design. It can interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, depending on its interaction with biological systems.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-6-(4-(3-methoxyphenyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Bromophenyl)sulfonyl)-6-(4-(3-methoxyphenyl)piperazin-1-yl)pyridazine
- 3-((4-Methylphenyl)sulfonyl)-6-(4-(3-methoxyphenyl)piperazin-1-yl)pyridazine
- 3-((4-Nitrophenyl)sulfonyl)-6-(4-(3-methoxyphenyl)piperazin-1-yl)pyridazine
Uniqueness
Compared to similar compounds, 3-((4-Chlorophenyl)sulfonyl)-6-(4-(3-methoxyphenyl)piperazin-1-yl)pyridazine is unique due to the presence of the 4-chlorophenylsulfonyl group. This group can significantly influence the compound’s reactivity and biological activity, making it a valuable molecule for research and development.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S/c1-29-18-4-2-3-17(15-18)25-11-13-26(14-12-25)20-9-10-21(24-23-20)30(27,28)19-7-5-16(22)6-8-19/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVQPFJJSXRLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NN=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-chloro-6-fluorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2747955.png)

![N-(1-cyanocyclohexyl)-2-[4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidin-1-yl]propanamide](/img/structure/B2747958.png)
![2-([1,1'-biphenyl]-4-yl)-N-(5-oxopyrrolidin-3-yl)acetamide](/img/structure/B2747959.png)


![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(2,4-dimethylphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B2747963.png)
![6-methoxy-4-methyl-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline](/img/structure/B2747964.png)

![7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747967.png)



![2-{2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one](/img/structure/B2747973.png)
